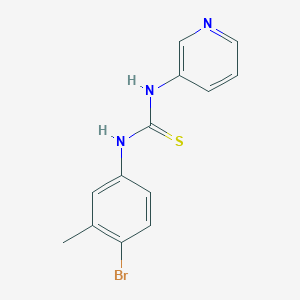

N-(4-溴-3-甲基苯基)-N'-吡啶-3-基硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of thiourea derivatives, including those similar to N-(4-bromo-3-methylphenyl)-N'-pyridin-3-ylthiourea, involves reactions between isothiocyanates and amines. For example, the synthesis of N-4-(bromobutanoyl)-N’-(o-, m- and p-tolyl)thioureas involves the reaction of 4-bromobutanoylisothiocyanate with p-, m-, and o-toludine, characterized by spectroscopic techniques like IR and NMR (Abosadiya et al., 2015). This process likely mirrors the synthetic pathway for the specific thiourea , where brominated and methylated phenyl rings react with pyridinyl thioureas.

Molecular Structure Analysis The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, demonstrating specific configurations and hydrogen bonding patterns. For instance, studies have shown that thiourea derivatives crystallize in various systems with distinct configurations and are stabilized by hydrogen bonds, illustrating the structural diversity and complexity of these compounds (Liang Xian et al., 2009).

Chemical Reactions and Properties Thiourea derivatives engage in a range of chemical reactions, emphasizing their reactivity and potential for diverse applications. These compounds can undergo reactions leading to the formation of thiazoles or imidazopyridines, depending on the reaction conditions and the reactants involved (D. Count & J. A. J. Jarvis, 1977). Such versatility in chemical behavior underlines the functional utility of thiourea derivatives in various chemical transformations.

科学研究应用

化学合成和反应性

化学合成和反应性研究,例如不对称二甲基吡啶自由基溴化的区域选择性,为理解包括 N-(4-溴-3-甲基苯基)-N'-吡啶-3-基硫脲在内的复杂分子的化学行为奠定了基础。Thapa 等人 (2014) 对二甲基吡啶的溴化研究突出了细微的反应性模式,这些模式可以指导相关化合物的合成和功能化 (Thapa, Brown, Balestri, & Taylor, 2014)。

环境影响和毒理学

化学类似物质(如苯脲类除草剂)的环境归趋和毒理学影响对于评估潜在的生态风险至关重要。Hussain 等人 (2015) 概述了影响苯脲类除草剂环境持久性的生物和非生物过程,这可能与对 N-(4-溴-3-甲基苯基)-N'-吡啶-3-基硫脲的环境方面的调查相对应 (Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015)。

药用应用

Khojasteh 等人 (2011) 综述的细胞色素 P450 同工型的化学抑制剂的探索可能与理解 N-(4-溴-3-甲基苯基)-N'-吡啶-3-基硫脲可能在生物系统中参与的代谢途径有关。这些见解对于开发治疗剂和阐明潜在的药物-药物相互作用至关重要 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

先进材料

Vidal、Riekkola 和 Canals (2012) 讨论的离子液体改性材料代表了一个前沿研究领域,可以受益于 N-(4-溴-3-甲基苯基)-N'-吡啶-3-基硫脲等化合物。离子液体在改性固相萃取和分离技术材料方面的独特性能突出了复杂硫脲的创新应用潜力 (Vidal, Riekkola, & Canals, 2012)。

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3S/c1-9-7-10(4-5-12(9)14)16-13(18)17-11-3-2-6-15-8-11/h2-8H,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUJMBUAXAIRJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)NC2=CN=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Bromo-3-methylphenyl)-3-pyridin-3-ylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5502457.png)

![1-tert-butyl-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5502472.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)